molecular formula C9H7FN2O B12851627 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

Cat. No.: B12851627
M. Wt: 178.16 g/mol
InChI Key: CYOHHDZLETZQQH-UHFFFAOYSA-N
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Description

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 7-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic conditions to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the imidazo[1,2-a]pyridine core, followed by functional group modifications to introduce the fluorine atom and the ethanone group .

Chemical Reactions Analysis

Types of Reactions

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with tailored biological and material properties .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3

InChI Key

CYOHHDZLETZQQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC(=C2)F

Origin of Product

United States

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